2-(4-chloro-2-methylphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVQFXWATRLPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290998 | |
| Record name | 4-Chloro-2-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16470-10-3 | |
| Record name | 4-Chloro-2-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16470-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 2-Methylphenylacetonitrile
A plausible route begins with 2-methylphenylacetonitrile, subjecting it to electrophilic chlorination. The reaction typically employs chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ or AlCl₃. The para position is favored due to the methyl group’s ortho-directing effect, yielding 4-chloro-2-methylphenylacetonitrile.
Conditions :
Limitations
Over-chlorination at the ortho position may occur, requiring careful stoichiometric control. Purification via fractional distillation or column chromatography is often necessary.
Copper-Mediated Cyanation of 2,5-Dichloro-2-Methylnitrobenzene
Adapting methods from nitrile synthesis in aryl halides, this route uses 2,5-dichloro-2-methylnitrobenzene as the starting material. Copper(I) cyanide (CuCN) displaces a chloride atom via nucleophilic aromatic substitution.
Procedure :
-
Reaction Setup :
-
Substrate: 2,5-Dichloro-2-methylnitrobenzene (1.0 eq)
-
Reagent: CuCN (1.2 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 140–160°C
-
Duration: 4–6 hours
-
-
Workup :
-
Cool the mixture, dilute with toluene, and filter to remove insoluble copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via recrystallization from ethanol/water.
-
Yield : 72–78% (based on analogous nitrobenzonitrile synthesis)
Advantages
-
High regioselectivity due to the nitro group’s meta-directing influence.
-
Scalable for industrial production with readily available starting materials.
One-Pot Condensation-Reduction Strategy
A one-pot method derived from closantel sodium intermediate synthesis involves condensation followed by in situ reduction.
Steps :
-
Condensation :
-
React 4-chloro-2-nitrotoluene with chlorobenzyl cyanide in a polar aprotic solvent (e.g., DMSO).
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 100–120°C
-
Duration: 3–5 hours
-
-
Reduction :
-
Add hydrazine hydrate (1.5–4.0 eq) and a catalytic carrier (e.g., activated carbon).
-
Reduce the nitro group to an amine at 60–80°C.
-
Adjust pH to 6–7 using acetic acid.
-
Key Considerations
-
Eliminates isolation of intermediates, reducing waste.
-
Requires precise pH control to prevent over-reduction.
Palladium-Catalyzed Cross-Coupling for Nitrile Installation
Inspired by bromo-to-cyano conversions, this method substitutes bromine with chlorine in the substrate.
Protocol :
-
Substrate : 4-Bromo-2-methylphenylacetonitrile
-
Chlorination :
-
Reagent: CuCl₂ in DMF
-
Ligand: 1,10-Phenanthroline
-
Temperature: 100°C
-
Duration: 12 hours
-
Challenges
-
Competing side reactions (e.g., dehalogenation) may reduce efficiency.
-
High catalyst loading increases costs.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Halogenation-Cyanation | 2-Methylphenylacetonitrile | Cl₂/FeCl₃ | 65 | Moderate | High |
| Copper-Mediated Cyanation | 2,5-Dichloro-2-methylnitrobenzene | CuCN | 75 | High | Moderate |
| One-Pot Condensation | 4-Chloro-2-nitrotoluene | Hydrazine hydrate | 70 | High | Low |
| Palladium-Catalyzed | 4-Bromo-2-methylphenylacetonitrile | CuCl₂ | 60 | Low | High |
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.
Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 4-chloro-2-methylphenylacetic acid or 4-chloro-2-methylphenylacetamide.
Reduction: 2-(4-chloro-2-methylphenyl)ethylamine.
Oxidation: 4-chloro-2-methylbenzoic acid.
Scientific Research Applications
2-(4-chloro-2-methylphenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, undergoing nucleophilic attack by various reagents. In biological systems, enzymes such as nitrilases or nitrile hydratases can catalyze the hydrolysis of the nitrile group to form carboxylic acids or amides .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related acetonitrile derivatives and their substituent configurations:
Key Observations :
- Electron Effects : The chloro and nitrile groups in this compound create an electron-deficient aromatic ring, favoring electrophilic substitution at meta positions. In contrast, methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)acetonitrile) exhibit electron-rich rings, directing reactions to ortho/para positions .
- Steric Hindrance : The ortho-methyl group in the target compound reduces rotational freedom and may hinder access to reactive sites, unlike unsubstituted analogs like 2-(4-chlorophenyl)acetonitrile .
Physicochemical Properties
Limited direct data on the target compound’s melting/boiling points are available in the provided evidence, but inferences can be drawn from analogs:
Notes:
Spectral Characteristics
Comparative spectral data highlight substituent-driven differences:
IR Spectroscopy :
- Target Compound : Strong absorption at ~2240 cm⁻¹ (C≡N stretch). Aromatic C-Cl and C-CH₃ stretches appear at ~750 cm⁻¹ and ~1370 cm⁻¹, respectively .
- 2-(2,4-Dichlorophenyl)acetonitrile : Additional C-Cl stretch at ~780 cm⁻¹, confirming dichloro substitution .
- 2-(4-Methoxyphenyl)acetonitrile : Absence of C-Cl peaks; O-CH₃ stretch at ~2850 cm⁻¹ .
NMR Spectroscopy :
- ¹H NMR :
- Target Compound: Methyl protons (ortho to Cl) resonate as a singlet at δ ~2.3 ppm. Aromatic protons show complex splitting due to Cl and CH₃ .
- Dichloro Analog: Two distinct aromatic proton environments (δ ~7.4–7.8 ppm) .
- ¹³C NMR : Nitrile carbon at δ ~118 ppm; quaternary carbons adjacent to Cl and CH₃ appear upfield compared to methoxy analogs .
Biological Activity
2-(4-chloro-2-methylphenyl)acetonitrile, a compound with the chemical formula C10H10ClN, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis
The synthesis of this compound can be achieved through several methods, predominantly involving condensation reactions. One common approach is the reaction between 4-chloro-2-methylphenylacetaldehyde and sodium cyanide, followed by hydrolysis to yield the desired nitrile compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of arylcyanomethylenequinone oximes have shown strong antifungal activity against Candida species by inhibiting hyphal formation and disrupting membrane permeability . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity against various pathogens.
Anticancer Properties
Compounds in the same chemical class as this compound have been evaluated for anticancer effects. For instance, studies have demonstrated that certain nitriles can inhibit tumor growth in various cancer cell lines, including lung and breast cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest . Although direct evidence for this compound's anticancer activity is sparse, its analogs have shown promising results in preclinical models.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of any compound. Case studies involving related compounds suggest that while some derivatives exhibit cytotoxic effects at high concentrations, others demonstrate low toxicity to human cells . Notably, the evaluation of para-chloro-ortho-toluidine (a compound structurally related to this compound) revealed no significant carcinogenic effects in long-term studies . This finding may provide insights into the safety of this compound.
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 2-(4-chloro-2-methylphenyl)acetonitrile, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or nitrile alkylation. For example, a related synthesis ( ) uses 4-chloro-2-methylaniline as a precursor, followed by acetonitrile functionalization. Key intermediates are characterized using NMR (to confirm substituent positions) and HPLC (to assess purity). Reaction yields and by-products (e.g., regioisomers) are monitored via GC-MS or LC-MS .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and nitrile carbons (δ ~115–120 ppm).
- IR Spectroscopy : Confirm nitrile C≡N stretch (~2240 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹).
- Mass Spectrometry : Validate molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Cl or CH₃ groups). Comparative databases (e.g., PubChem) and analogs ( ) provide reference spectra for validation.
Q. How can impurities in synthetic batches be identified and quantified?
Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities. For trace analysis, LC-MS in MRM mode enhances sensitivity. Common impurities include unreacted precursors (e.g., 4-chloro-2-methylbenzyl chloride) or hydrolysis by-products (e.g., amides; ). Calibration curves using spiked standards ensure accurate quantification .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Single-Crystal X-ray Diffraction : Use SHELXL ( ) for refinement, focusing on torsional angles (e.g., nitrile group orientation relative to the aromatic ring).
- WinGX Suite ( ): Process diffraction data to resolve disorder, especially in methyl or chloro substituents.
- Validation Tools : Apply PLATON ( ) to check for missed symmetry or hydrogen-bonding patterns. Example: A related compound ( ) showed an 83.08° dihedral angle between acetamide and benzene planes, highlighting conformational flexibility.
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?
Perform graph set analysis ( ) to classify hydrogen bonds (e.g., N–H⋯O vs. C–H⋯N interactions). In analogs ( ), N–H⋯O bonds form infinite chains (C(4) motif), stabilizing the lattice. Computational tools (e.g., Mercury) visualize packing diagrams and quantify intermolecular distances (< 3.5 Å for weak interactions).
Q. What methodologies address contradictions in spectroscopic vs. crystallographic data?
- Multi-Technique Cross-Validation : Compare NMR-derived torsional angles with X-ray results. Discrepancies may arise from solution vs. solid-state conformers.
- DFT Calculations : Optimize geometries (e.g., Gaussian) to reconcile experimental data. For example, nitrile group planarity in crystals ( ) vs. rotational freedom in solution.
- Temperature-Dependent Studies : Variable-temperature NMR or DSC can identify phase transitions affecting data consistency .
Methodological Tables
Table 1. Key Crystallographic Parameters for Related Compounds (Adapted from )
| Parameter | Value |
|---|---|
| Dihedral Angle (Nitrile vs. Aromatic) | 83.08° ± 0.01° |
| Hydrogen Bond (N–H⋯O) | 2.89 Å (D⋯A distance) |
| R Factor | 0.037 |
Table 2. Common Analytical Techniques for Impurity Profiling
| Technique | Application | Detection Limit |
|---|---|---|
| HPLC-UV | Quantify major impurities (>0.1% w/w) | 0.05% |
| LC-MS/MS | Trace by-product identification (ppm) | 1 ppm |
| GC-MS | Volatile side products (e.g., alkyl halides) | 10 ppb |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
